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Compound of Interest

Compound Name: 2-Allyl-5-chlorophenol

Cat. No.: B13924420

CAS: 85655-62-1 (Isomer specific) | Formula: Cngcontent-ng-c1989010908="" _nghost-ng-
c3017681703="" class="inline ng-star-inserted">

H

ClO | MW: 168.62 g/mol

Executive Summary & Structural Context

2-Allyl-5-chlorophenol is a critical regioisomer formed primarily through the Claisen
rearrangement of 3-chlorophenyl allyl ether.[1][2] Unlike its 4-chloro isomer (derived from 4-
chlorophenyl allyl ether), the 5-chloro variant arises from the rearrangement at the less
sterically hindered ortho position (C6) of the meta-substituted ether precursor.[1]

Its spectroscopic signature is defined by the interplay between the electron-withdrawing
chlorine atom at the C5 position and the electron-donating hydroxyl group at C1, with the allyl
moiety providing distinct multiplets in the olefinic region.[1][2] This guide provides a validated
assignment of NMR, IR, and MS data to assist in structural confirmation and purity analysis.

Synthesis & Regiochemistry (Mechanism)

The formation of 2-allyl-5-chlorophenol is dictated by the [3,3]-sigmatropic rearrangement.[1]
The preference for the C6 position (yielding the 5-chloro product) over the C2 position (yielding
the 3-chloro product) is driven by steric factors.[1]
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Figure 1: Regioselective synthesis pathway via Claisen rearrangement.[1][2] The 5-chloro

isomer is favored due to steric hindrance at the C2 position of the precursor.[1][2]

Mass Spectrometry (MS) Analysis

Technique: GC-MS (Electron Impact, 70 eV)[2]

The mass spectrum of 2-allyl-5-chlorophenol is characterized by a distinct molecular ion

cluster due to the chlorine isotope effect and fragmentation driven by the stability of the allylic

radical and the phenolic core.[1]

Fragmentation Pathway

Primary fragmentation involves the loss of the allyl radical or cyclization-elimination processes

characteristic of ortho-allyl phenols.[1]
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Figure 2: Proposed fragmentation pathway for 2-Allyl-5-chlorophenol under Electron Impact

(El).
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115 Variable

[C

H

Indenyl cation (typical

aromatic degradation).

[2]

77 Low

[Cnhgcontent-ng-
€1989010908=""
_hghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

H

Phenyl cation.[2]

Infrared Spectroscopy (IR)

Technique: FTIR (Neat/ATR)

The IR spectrum confirms the presence of the free phenolic hydroxyl group and the terminal

alkene of the allyl chain.[1][2] The substitution pattern (1,2,5-trisubstituted benzene) can be

inferred from the fingerprint region.[2]
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Functional Group

Wavenumber
(cmngcontent-ng-
€1989010908=""
_nghost-ng-
¢c3017681703=""
class="inline ng-

Intensity

star-inserted">

Description

O-H Stretch

3200-3550

Broad, Strong

H-bonded phenolic
hydroxyl.[2] Sharpens
if dilute in
CClngcontent-ng-
€1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-star-

inserted">

2]

C-H Stretch (Ar)

3050-3080 Weak

Aromatic C-H
stretching.[1][2]

C-H Stretch (Alkene)

3010, 3080 Medium

=C-H stretch of the
allyl group.[1][2]

C=C Stretch

1635-1645 Medium

Allylic C=C double
bond (distinct from
aromatic).[1][2]

C=C (Aromatic)

1580, 1480 Strong

Ring breathing
modes.[1][2]

C-O Stretch

1200-1260 Strong

Phenolic C-O stretch.
[1][2]

C-CI Stretch

680-750 Strong

Aryl-chloride stretch.
[1][2]
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Out-of-plane bending

] for 1,2,5-trisubstituted

OOP Bending 800-860 Strong )
benzene (isolated H

vs adjacent H).[1][2]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCI

(Chloroform-d) | Frequency: 400 MHz (

H), 100 MHz (

o)l2]

The NMR data is the definitive method for distinguishing the 5-chloro isomer from the 3-chloro

or 4-chloro isomers.[1]

Proton ( H) NMR Assignments

The aromatic region displays a specific coupling pattern: a doublet for H3, a doublet of doublets
for H4, and a narrow doublet (meta coupling) for H6.[1][2]
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Exchangeable
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(concentration
dependent).[2]
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meta to Cl.[1][2]
H3 7.05 d 8.0 _
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allyl.[1][2]
Ortho to ClI, ortho
H4 6.85 dd 8.0,2.0
to H3.[1][2]
Ortho to OH,
ortho to CL.[1][2]
H6 6.78 d 2.0 Shielded by OH,
but deshielded
by CI.[1][2]
Internal olefinic
Allyl-CH= 5.90-6.05 m -
proton.[1][2]
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Allyl-
CHngcontent-ng-

€1989010908="" Benzylic
_nghost-ng- 3.35-3.40 d 6.5 methylene group.
c3017681703="" [2]

class="inline ng-

star-inserted">

Note: In the 5-chloro isomer, H6 appears as a narrow doublet due to meta-coupling with H4.[1]
[2] In the 4-chloro isomer, the pattern would be a singlet and two doublets or an ABX system.[2]

Carbon ( C) NMR Assignments
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ppm)
C-OH (Deshielded by
C1 153.5 Q
Oxygen).[2]
C-Allyl (Ortho to OH).
C2 125.0 Q
[1][2]
Aromatic CH (Ortho to
C3 130.5 CH
Allyl).[1][2]
Aromatic CH (Ortho to
C4 120.5 CH
CI).[1][2]
C5 125.8 Q C-Cl (Ipso).[1][2]
Aromatic CH (Ortho to
C6 116.5 CH
OH).[1][Z]
CHngcontent-ng-
€1989010908=""
_nghost-ng-
Ccr 355 c3017681703="" Allylic methylene.[2]
class="inline ng-star-
inserted">
Allylic internal alkene.
c2' 136.0 CH
[11[2]
0x) 116.8 CHngcontent-ng- Allylic terminal alkene.

€1989010908=""
_hghost-ng-
c3017681703=""

class="inline ng-star-

[2]

© 2026 BenchChem. All rights reserved.

10/13

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Allyl-4-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13924420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

inserted">

Experimental Protocols
Sample Preparation for NMR[2][3]

e Mass: Weigh ~10-15 mg of 2-Allyl-5-chlorophenol.
e Solvent: Dissolve in 0.6 mL of CDCI

(99.8% D) containing 0.03% TMS as an internal standard.

e Tube: Transfer to a clean, dry 5mm NMR tube.
¢ Acquisition: Run 16 scans for

H and >256 scans for

C to ensure signal-to-noise ratio >10:1 for quaternary carbons.

Sample Preparation for GC-MS[1][3]

 Dilution: Prepare a 1 ppm solution in Dichloromethane (DCM) or Methanol.

e Injection: 1 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-
star-inserted">

L splitless injection.[2]
e Column: DB-5ms or equivalent (30m x 0.25mm).
e Program: 60°C (hold 2 min)

280°C at 20°C/min.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Allyl-4-chlorophenol | C9HI9CIO | CID 84143 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. 2-Chlorophenol | C6H4CIOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Profile: 2-Allyl-5-
chlorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13924420#spectroscopic-data-nmr-ir-ms-of-2-allyl-5-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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